An In-Depth Technical Guide to 5-Bromo-2-(p-tolyloxy)pyrimidine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Bromo-2-(p-tolyloxy)pyrimidine: Synthesis, Properties, and Applications
Executive Summary: 5-Bromo-2-(p-tolyloxy)pyrimidine is a heterocyclic organic compound increasingly recognized for its role as a versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with a bromine atom and a tolyloxy group, offers strategic points for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, spectroscopic characterization, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
5-Bromo-2-(p-tolyloxy)pyrimidine is an aromatic ether built upon a pyrimidine scaffold. The bromine atom at the C5 position and the p-tolyloxy group at the C2 position are key features that define its reactivity and utility as a chemical building block. The electron-withdrawing nature of the pyrimidine ring and the bromine atom makes the C2 and C4 positions susceptible to nucleophilic attack, while the bromine atom itself serves as a handle for cross-coupling reactions.
Diagram of 5-Bromo-2-(p-tolyloxy)pyrimidine Structure
A 2D representation of the 5-Bromo-2-(p-tolyloxy)pyrimidine molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(4-methylphenoxy)pyrimidine | N/A |
| CAS Number | 887430-90-2 | [1] |
| Molecular Formula | C₁₁H₉BrN₂O | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| SMILES Code | CC1=CC=C(OC2=NC=C(Br)C=N2)C=C1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the pyrimidine ring.
Causality of Experimental Design: The choice of a highly activated pyrimidine, such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine, as the starting material is critical. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which significantly lowers the electron density of the ring carbons, particularly at the C2, C4, and C6 positions. This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The halogen at the C2 position (Cl or Br) is an excellent leaving group, facilitating the substitution reaction.
The nucleophile, p-cresol (4-methylphenol), is activated by a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide anion. The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is deliberate; these solvents effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity for an efficient reaction.
Diagram of Synthesis Workflow
Workflow for the synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine.
Detailed Synthesis Protocol
This protocol describes a common lab-scale synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.43 | 1.0 g | 1.0 |
| p-Cresol | 106-44-5 | 108.14 | 0.62 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.43 g | 2.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Step-by-Step Methodology:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol), p-cresol (0.62 g, 5.69 mmol), and potassium carbonate (1.43 g, 10.34 mmol).
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Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
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Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL).
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Purification: Recrystallize the crude product from ethanol or purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-2-(p-tolyloxy)pyrimidine as a solid.
Spectroscopic Characterization
Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural verification. The two equivalent pyrimidine protons (at C4 and C6) will appear as a characteristic singlet, typically downfield (δ 8.5-8.8 ppm) due to the deshielding effect of the ring nitrogens. The aromatic protons of the p-tolyl group will appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons will appear as a sharp singlet further upfield (δ 2.3-2.5 ppm).
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each unique carbon atom. The C2 carbon bearing the tolyloxy group will be highly deshielded, appearing around δ 160-165 ppm. The C5 carbon attached to the bromine will be observed around δ 110-115 ppm. Other pyrimidine and tolyl carbons will have characteristic shifts.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to 265.0 (for C₁₁H₉⁷⁹BrN₂O) and 267.0 (for C₁₁H₉⁸¹BrN₂O) in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Applications in Research and Drug Development
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[2] Its ability to form hydrogen bonds and engage in π-stacking interactions makes it an ideal framework for designing enzyme inhibitors and receptor modulators.[2] 5-Bromo-2-substituted pyrimidines are key intermediates in the synthesis of a wide range of therapeutic agents.[3]
Diagram: Role as a Chemical Scaffold
Strategic functionalization of the C5-Bromo position to generate diverse chemical libraries.
Key Application Areas:
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Kinase Inhibitors: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for oncology.[4] For instance, 5-bromopyrimidine derivatives are used to synthesize compounds targeting Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4] The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the ATP-binding pocket of the kinase.[4]
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Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial drugs.[5][6][7] The core structure mimics natural nucleobases, allowing them to interfere with viral or bacterial replication processes.[4]
-
Central Nervous System (CNS) Agents: The versatility of the pyrimidine structure has led to its incorporation into molecules targeting CNS disorders.[4]
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Materials Science: The rigid, aromatic nature of the pyrimidine ring makes it a candidate for inclusion in organic light-emitting diodes (OLEDs) and other functional materials. The tolyloxy group can be modified to tune the electronic and photophysical properties of the resulting materials.
Safety and Handling
Hazard Identification: Based on data for similar brominated pyrimidines, 5-Bromo-2-(p-tolyloxy)pyrimidine should be handled as a potentially hazardous chemical.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-(p-tolyloxy)pyrimidine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined synthesis via nucleophilic aromatic substitution and the strategic placement of its functional groups—the versatile bromine atom for cross-coupling and the modifiable tolyloxy group—make it an attractive starting point for the development of complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
References
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. Available at: [Link]
-
5-Bromo-2(1H)-pyrimidinone. PubChem. Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
5-Bromo-2-cyclopropylpyrimidine. PubChem. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central (PMC). Available at: [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]
Sources
- 1. 887430-90-2|5-Bromo-2-(p-tolyloxy)pyrimidine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. wjarr.com [wjarr.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]
